molecular formula C21H14O8 B8004290 5-Carboxy-fluorescein

5-Carboxy-fluorescein

Cat. No.: B8004290
M. Wt: 394.3 g/mol
InChI Key: ROECYOYBOVMYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carboxy-fluorescein: is a green fluorescent dye derived from fluorescein. It is widely used in various scientific fields due to its excellent fluorescent properties. The compound is known for its high fluorescence quantum yield, good photostability, and water solubility. It is commonly used as a fluorescent tracer in biological and chemical research .

Chemical Reactions Analysis

Types of Reactions: 5-Carboxy-fluorescein undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorescent derivatives that can be used in different scientific applications .

Scientific Research Applications

Cellular Imaging and Viability Assays

5-Carboxyfluorescein is extensively used for detecting live bacteria through fluorescence microscopy. The dye can be modified to enhance its permeability through bacterial membranes. For instance, derivatives such as carboxyfluorescein diacetate (CFDA) are employed to stain viable cells selectively. When introduced into bacterial cells, CFDA is hydrolyzed by intracellular esterases, resulting in fluorescence that indicates live cells while non-viable cells remain unstained .

Case Study: Bacterial Detection

  • Objective: To assess the efficacy of CFDA in detecting live bacteria.
  • Methodology: Bacteria were incubated with CFDA and analyzed using flow cytometry.
  • Results: CFDA successfully differentiated between active and inactive bacterial populations, demonstrating its utility in microbiological studies.

Protein Binding Studies

5-Carboxyfluorescein has been investigated for its binding interactions with human serum proteins. Studies show that both fluorescein and carboxyfluorescein exhibit significant binding affinity to serum proteins at physiological temperatures. For example, the association constants for carboxyfluorescein were found to be approximately 3.5×1033.5\times 10^3 M1^{-1} at 37°C . This characteristic is crucial for understanding the pharmacokinetics of fluorescent probes in vivo.

Data Table: Protein Binding Affinity

DyeTemperature (°C)Association Constant (M1^{-1})
Carboxyfluorescein373.5×1033.5\times 10^3
Fluorescein373.7×1033.7\times 10^3

Fluorescence Resonance Energy Transfer (FRET)

5-Carboxyfluorescein is employed as a donor fluorophore in FRET applications. Its high extinction coefficient allows for sensitive detection in various assays, including peptide studies where it serves as a marker for peptide interactions . The use of FRET with 5-FAM enhances the detection capabilities of assays due to its favorable spectral properties.

Case Study: FRET Applications

  • Objective: To utilize 5-FAM in FRET-based assays for peptide interactions.
  • Methodology: Peptide substrates were labeled with 5-FAM, and FRET efficiency was measured.
  • Results: The study demonstrated improved sensitivity and specificity in detecting peptide interactions compared to traditional methods.

Surface Plasmon Resonance (SPR) Enhancement

Recent advancements have shown that coupling 5-carboxyfluorescein with surface plasmon technologies significantly enhances its fluorescence emission. Experiments revealed up to a 46.5-fold increase in fluorescence intensity when using bimetallic plasmonic structures compared to monometallic ones . This enhancement is beneficial for biochemical assays that require high sensitivity.

Data Table: Fluorescence Enhancement Factors

Plasmonic StructureFluorescence Enhancement Factor
MonometallicLower than bimetallic
Bimetallic (Au/Ag)46.5-fold

Biological Activity

5-Carboxyfluorescein (CF) is a fluorescent compound that has garnered attention for its diverse biological applications, particularly in cellular imaging, pH sensing, and drug delivery systems. This article provides a comprehensive overview of the biological activity of 5-Carboxyfluorescein, supported by recent research findings, case studies, and relevant data tables.

5-Carboxyfluorescein is a derivative of fluorescein characterized by the addition of a carboxyl group at the fifth position of the fluorescein structure. Its molecular formula is C21H12O7, with a molecular weight of 376.32 g/mol. The compound exhibits strong fluorescence properties and is soluble in water, making it suitable for various biological applications.

Biological Applications

1. Cellular Imaging and Tracking

5-Carboxyfluorescein is widely used in cellular imaging due to its ability to penetrate cell membranes with minimal leakage. It serves as a vital tool for tracking cellular processes in real-time. Research indicates that CF can be conjugated with various biomolecules to create targeted imaging probes. For instance, studies have shown that CF-labeled compounds can effectively visualize tumor cells in vitro, providing insights into cancer biology and treatment responses .

2. pH Sensing

The compound's sensitivity to pH changes makes it an excellent candidate for monitoring intracellular pH fluctuations. It has been utilized as a pH-sensitive probe in live-cell imaging studies. The unique photophysical properties of CF allow for accurate pH measurement within physiological ranges (pH 6-8), which is critical for understanding cellular metabolism and signaling pathways .

3. Drug Delivery Systems

5-Carboxyfluorescein has been explored as a fluorescent marker in drug delivery systems. Its ability to form stable conjugates with drugs enhances the tracking of therapeutic agents within biological systems. For example, CF has been incorporated into antibody-drug conjugates (ADCs), improving the specificity and efficacy of cancer therapies .

Case Studies

Case Study 1: Inhibition of Oncogenic Translation

A study focused on the use of CF-labeled probes to evaluate inhibitors targeting the eukaryotic translation initiation factor 4E (eIF4E), which is often overexpressed in cancer cells. The fluorescence anisotropy technique was employed to assess binding interactions between CF-labeled compounds and eIF4E. Results demonstrated that specific inhibitors could significantly reduce eIF4E activity, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Monitoring Bacterial Growth

Another significant application involved using CF-labeled particles to monitor bacterial growth in culture media. As Escherichia coli proliferated, a corresponding decrease in pH was observed, which was directly linked to changes in fluorescence intensity. This method proved effective for screening potential antibacterial agents by correlating fluorescence signals with bacterial viability .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 5-Carboxyfluorescein:

  • Fluorescence Stability : The stability of fluorescence intensity varies with different linker lengths when conjugated with target proteins, affecting the accuracy of binding assays .
  • Cellular Uptake : CF demonstrates low leakage rates through cell membranes compared to other fluorescein derivatives, enhancing its utility in live-cell imaging applications .
  • Therapeutic Targeting : Compounds targeting cap-binding proteins like DcpS have shown promising results in modulating gene expression related to various diseases, including cancer and spinal muscular atrophy .

Table 1: Binding Affinity of CF-Labeled Probes

Probe IDDissociation Constant (Kd)Fluorescence Change (%)
Probe 145.7 ± 7.4 µM10%
Probe 2477.4 ± 29.8 µM4%
Probe 3Not ApplicableStable

This table summarizes the binding affinities and corresponding fluorescence changes observed during competitive binding experiments involving CF-labeled probes.

Table 2: Applications of 5-Carboxyfluorescein

Application AreaDescription
Cellular ImagingTracking cellular processes
pH MeasurementMonitoring intracellular pH fluctuations
Drug Delivery SystemsEnhancing specificity in targeted therapies
Antibacterial ScreeningAssessing bacterial growth dynamics

Properties

IUPAC Name

3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O7.H2O/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21;/h1-9,22-23H,(H,24,25);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROECYOYBOVMYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.